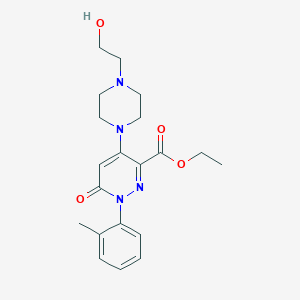

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-3-28-20(27)19-17(23-10-8-22(9-11-23)12-13-25)14-18(26)24(21-19)16-7-5-4-6-15(16)2/h4-7,14,25H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDDVCRZSWFDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, identified by CAS number 922015-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O4 |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 922015-11-0 |

| Structure | Chemical Structure |

The compound features a complex structure that includes a piperazine moiety and a pyridazine ring, which are often associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridazine compounds exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against a range of bacteria and fungi, indicating potential use in treating infections .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities through various assays, including DPPH radical scavenging tests. This suggests that this compound may also possess protective effects against oxidative stress .

- Cytotoxic Effects : Some studies have indicated that related compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that lead to cell death .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial activity of various dihydropyridazine derivatives, it was found that specific substitutions at the piperazine ring enhanced efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating that modifications to the ethyl group significantly influenced activity.

Research on Antioxidant Effects

A comparative analysis of similar compounds demonstrated that those containing hydroxyl groups exhibited superior antioxidant activity. The compound's ability to donate electrons and scavenge free radicals was measured using spectrophotometric methods, yielding promising results.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)... | Moderate | High | Moderate |

| Related Dihydropyridazine Derivative A | High | Moderate | High |

| Related Dihydropyridazine Derivative B | Low | High | Low |

Scientific Research Applications

Structural Features

The compound features a piperazine ring and a dihydropyridazine moiety, which are known for their diverse biological activities. The presence of functional groups such as carboxylate and hydroxyl enhances its reactivity and potential interactions with biological targets.

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has garnered attention due to its various pharmacological properties:

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. Similar compounds have demonstrated significant antioxidant properties, with IC50 values ranging from 10–20 µg/mL against free radicals like DPPH and ABTS. This suggests that derivatives of this compound may also exhibit comparable antioxidant capabilities.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including an IC50 value of approximately 4.36 µM against HCT116 colon cancer cells. The proposed mechanism involves the inhibition of key signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

In vitro studies suggest that derivatives of this compound can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. Mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses.

Case Study 1: Anticancer Efficacy

A study by Yasuda et al. synthesized several piperazine derivatives, including this compound, evaluating their anticancer activities. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This study highlighted the significance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

Research published in MDPI explored the neuroprotective potential of related compounds using in vivo models. Results indicated that these compounds significantly reduced markers of neurodegeneration in animal models of Alzheimer's disease, showcasing their therapeutic potential in neurodegenerative disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyridazine derivatives:

Key Observations :

- o-Tolyl vs.

- Hydroxyethylpiperazine vs. Pyrazine/Carbohydrazide: The hydroxyethylpiperazine moiety improves water solubility compared to non-hydroxylated amines or carbohydrazide groups, which may enhance pharmacokinetics .

- Chlorine/Electron-Withdrawing Groups : Chlorine substituents (e.g., in derivatives) increase lipophilicity and may influence metabolic stability or target interaction .

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural trends:

Notes:

- The hydroxyethyl group in the target compound balances lipophilicity and solubility, whereas the 3-chlorophenyl analog prioritizes membrane permeability.

- Carbohydrazide derivatives exhibit higher solubility due to polar functional groups but may suffer from rapid clearance .

Q & A

Q. How can researchers optimize the synthesis yield of Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : Synthesis optimization involves:

- Reagent selection : Use carbonyldiimidazole (CDI) to activate carboxylic acids during coupling steps, improving reaction efficiency .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while toluene is optimal for reflux conditions .

- Temperature control : Maintain reflux temperatures (e.g., 80–110°C) to accelerate reaction rates without decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. What spectroscopic methods are critical for confirming the structural integrity of the compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperazine NH, ester carbonyl) and confirms substituent positions .

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and ketone groups) .

- X-ray crystallography : Resolves 3D conformation, critical for assessing steric effects of the o-tolyl group .

Q. What in vitro assays are recommended for preliminary assessment of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity) .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC50 values) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative potential .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of structurally similar pyridazine derivatives?

- Methodological Answer :

- Comparative structural analysis : Use computational tools (e.g., molecular docking) to identify binding pocket variations caused by substituents like the 2-hydroxyethyl group .

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. What strategies are effective for derivatizing the piperazine moiety to enhance target selectivity?

- Methodological Answer :

- Functional group substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate pKa and improve receptor affinity .

- Cross-coupling reactions : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the piperazine nitrogen, altering steric and electronic profiles .

- Prodrug design : Conjugate hydroxyethyl groups with esterase-cleavable linkers for site-specific activation .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use QSAR models to predict logP (optimal range: 2–4) and CYP450 metabolism liabilities .

- Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2 Å) to prioritize analogs with prolonged target engagement .

- Solubility optimization : Introduce polar groups (e.g., sulfonamides) while maintaining logD values compatible with blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.